Methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate
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Overview
Description
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE is an organic compound belonging to the class of benzenesulfonamides These compounds contain a sulfonamide group that is S-linked to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE typically involves the reaction of 3-nitrobenzoic acid with methyl chloroformate to form methyl 3-nitrobenzoate. This intermediate is then reacted with 4-aminosulfonylaniline under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the implementation of green chemistry principles to minimize waste and environmental impact would be considered.
Chemical Reactions Analysis
Types of Reactions
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted sulfonamides.
Hydrolysis: Formation of 3-{[4-(aminosulfonyl)anilino]carbonyl}-5-nitrobenzoic acid.
Scientific Research Applications
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE
- 3-{[4-(AMINOSULFONYL)ANILINO]METHYLENE}-2-OXO-2,3-DIHYDRO-1H-INDOLE
- INDOLE DERIVATIVES
Uniqueness
METHYL 3-{[4-(AMINOSULFONYL)ANILINO]CARBONYL}-5-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H13N3O7S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
methyl 3-nitro-5-[(4-sulfamoylphenyl)carbamoyl]benzoate |
InChI |
InChI=1S/C15H13N3O7S/c1-25-15(20)10-6-9(7-12(8-10)18(21)22)14(19)17-11-2-4-13(5-3-11)26(16,23)24/h2-8H,1H3,(H,17,19)(H2,16,23,24) |
InChI Key |
IOUHMIDDWVIAFV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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